N'-hydroxy-2-(oxan-2-yloxy)propanimidamide
Description
N'-Hydroxy-2-(oxan-2-yloxy)propanimidamide is an organic compound featuring a propanimidamide backbone (three-carbon chain) with an amidoxime functional group (-C(=N-OH)-NH2) at the terminal position. The second carbon of the chain is substituted with an oxan-2-yloxy group (tetrahydrofuran-2-ylmethoxy), a cyclic ether moiety. This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ether oxygen’s hydrogen-bonding capacity.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide |
InChI |
InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10) |
InChI Key |
MDKOTUWKLFDRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)N)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide typically involves the reaction of oxan-2-ol with a suitable amidoxime under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(oxan-2-yloxy)propanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxan-2-yloxy)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted oxane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-2-(oxan-2-yloxy)propanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-2-yloxy)propanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and oxane ring play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Oxan-2-yloxy substituent : Increases hydrophilicity compared to alkyl or aromatic groups, making the compound more soluble in polar solvents. The ether oxygen may also participate in hydrogen bonding, influencing crystal packing or interactions with biological targets .
- The hydrophobic nature may favor lipid membrane permeability .
- Thienyl substituent : The sulfur-containing aromatic ring enhances electron density, which could improve stability in redox reactions or π-π interactions in supramolecular chemistry .
Stability and Toxicity Profiles
- Stability: Compounds with ether or aromatic substituents (e.g., oxan-2-yloxy, thienyl) exhibit enhanced stability under ambient conditions compared to alkyl-substituted analogs, as noted in for related amidoximes .
- Toxicity: Limited data exist for the target compound, but structural analogs (e.g., N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide) show low acute toxicity in preliminary assays.
Biological Activity
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, patents, and reviews.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an oxan ring which contributes to its unique properties and biological interactions. The presence of the hydroxylamine group is significant for its reactivity and potential pharmacological effects.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signal transduction.
- Ion Channel Interaction : Modulation of ion channels, particularly sodium channels, which play a crucial role in neuronal excitability.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 3.5 |
The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
A notable study published in a peer-reviewed journal explored the pharmacokinetics and safety profile of this compound in animal models. The results indicated:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : Primarily metabolized by liver enzymes, indicating potential drug-drug interactions.
- Toxicity : No significant adverse effects were noted at therapeutic doses.
Research Findings
Recent advancements in drug design have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have identified key modifications that improve efficacy against targeted diseases while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
